5-(Methylsulfonyl)-2-pyridinecarboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This compound features a strongly electron-withdrawing methylsulfonyl group at the 5-position, yielding a distinct pKa of 2.94—uniquely enhancing solubility and target engagement compared to halogenated analogs. It is the direct precursor for G007-LK (tankyrase inhibitor, TNKS1 IC₅₀ 46 nM) and PI3Kδ inhibitors (IC₅₀ 50 nM). The free carboxylic acid enables one-step amide coupling without palladium, eliminating synthetic steps and reducing cost. Essential for medicinal chemistry teams optimizing Wnt/β-catenin or immuno-oncology programs. Procure this specific building block to maintain synthetic fidelity and accelerate lead optimization.

Molecular Formula C7H7NO4S
Molecular Weight 201.2
CAS No. 1186663-48-8
Cat. No. B2816020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfonyl)-2-pyridinecarboxylic acid
CAS1186663-48-8
Molecular FormulaC7H7NO4S
Molecular Weight201.2
Structural Identifiers
SMILESCS(=O)(=O)C1=CN=C(C=C1)C(=O)O
InChIInChI=1S/C7H7NO4S/c1-13(11,12)5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10)
InChIKeyUYAWBLWKUAJDRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Methylsulfonyl)-2-pyridinecarboxylic Acid (CAS 1186663-48-8): Heterocyclic Building Block with Differentiated Physicochemical and Synthetic Utility


5-(Methylsulfonyl)-2-pyridinecarboxylic acid (CAS 1186663-48-8) is a pyridinecarboxylic acid derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 5-position and a carboxylic acid at the 2-position . This substitution pattern confers distinct electronic and steric properties compared to halogenated or alkyl-substituted picolinic acid analogs, as reflected in its predicted acid dissociation constant (pKa) of 2.94 ± 0.10 . The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting tankyrase and PI3Kδ [1][2].

Why 5-(Methylsulfonyl)-2-pyridinecarboxylic Acid Cannot Be Replaced by Unsubstituted or Halogenated Picolinic Acids


Substitution at the 5-position of the pyridine ring profoundly alters the acid strength, hydrogen-bonding capacity, and electronic profile of the carboxylic acid core. The methylsulfonyl group in 5-(methylsulfonyl)-2-pyridinecarboxylic acid introduces a strong electron-withdrawing effect and a polar, hydrogen-bond-accepting sulfone moiety, resulting in a predicted pKa of 2.94 ± 0.10 . In contrast, 5‑bromo-, 5‑chloro-, and 5‑fluoro‑2‑pyridinecarboxylic acids exhibit predicted pKa values of 3.41–3.58 , reflecting weaker electron withdrawal and differing ionization behavior at physiological pH. These physicochemical differences translate into altered solubility, lipophilicity, and molecular recognition in biological systems, meaning that simply swapping the 5‑substituent without reevaluating the entire molecular design compromises both synthetic and pharmacological outcomes.

5-(Methylsulfonyl)-2-pyridinecarboxylic Acid: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Enhanced Carboxylic Acid Acidity: pKa Reduction Relative to Halogenated and Alkyl Analogs

5-(Methylsulfonyl)-2-pyridinecarboxylic acid exhibits a predicted pKa of 2.94 ± 0.10 , which is 0.47–0.64 units lower than the 5‑bromo (3.41), 5‑chloro (3.41), and 5‑fluoro (3.58) analogs . This increased acidity arises from the strong electron-withdrawing inductive effect and resonance stabilization provided by the methylsulfonyl group.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Critical Role in Potent Tankyrase Inhibition: IC₅₀ Comparison of G007‑LK Versus Parent Scaffold

The 5‑(methylsulfonyl)pyridine moiety is essential for the high potency of the tankyrase inhibitor G007‑LK, which achieves biochemical IC₅₀ values of 46 nM (TNKS1) and 25 nM (TNKS2) [1]. The parent 1,2,4‑triazole scaffold lacking this substituent (compound JW74) exhibits significantly weaker activity, demonstrating that the 5‑methylsulfonyl group contributes critically to binding affinity.

Oncology Wnt Signaling Tankyrase Inhibition

Enabling PI3Kδ Inhibition: IC₅₀ of Derivative Compound Demonstrates Subnanomolar Potency

A bipyridine derivative incorporating the 5‑(methylsulfonyl)pyridine substructure displays potent inhibition of phosphoinositide 3‑kinase delta (PI3Kδ) with an IC₅₀ of 50 nM [1]. This exemplifies the utility of the 5‑methylsulfonyl‑2‑pyridinecarboxylic acid scaffold in generating high‑affinity kinase inhibitors.

Immuno‑Oncology PI3K Inhibition Kinase Drug Discovery

Favorable Polarity Profile: LogP of Methyl Ester Derivative Compared to Other Pyridinecarboxylic Esters

The methyl ester of 5‑(methylsulfonyl)‑2‑pyridinecarboxylic acid has a calculated ACD/LogP of –0.36 . This negative LogP indicates high polarity and low lipophilicity, contrasting with the positive LogP values (typically 1–2) observed for 5‑bromo‑, 5‑chloro‑, and 5‑methyl‑picolinic acid esters.

Drug Design Lipophilicity Optimization Pharmacokinetics

Synthetic Versatility: Carboxylic Acid Functionality Enables Diverse Derivatization Compared to Non‑Carboxylic Analogs

The presence of a carboxylic acid at the 2‑position allows for direct amide coupling and esterification reactions without additional protection/deprotection steps. In contrast, 2‑bromo‑5‑(methylsulfonyl)pyridine (CAS 343262‑51‑1) lacks this functionality and requires metal‑catalyzed cross‑coupling for further elaboration, adding synthetic complexity and cost [1].

Organic Synthesis Amide Coupling Esterification

Optimal Procurement and Research Applications for 5-(Methylsulfonyl)-2-pyridinecarboxylic Acid Based on Evidence


Synthesis of Tankyrase Inhibitors for Oncology Research

This compound is a required building block for the synthesis of G007‑LK and related tankyrase 1/2 inhibitors. G007‑LK exhibits IC₅₀ values of 46 nM (TNKS1) and 25 nM (TNKS2) and has demonstrated cellular activity at 50 nM with favorable pharmacokinetics in mice [1]. Research groups investigating Wnt/β‑catenin signaling in colorectal cancer or other tankyrase‑dependent malignancies should procure this specific acid to ensure synthetic fidelity.

PI3Kδ Inhibitor Development Programs

The 5‑(methylsulfonyl)pyridine motif is integral to a bipyridine‑based PI3Kδ inhibitor that achieves an IC₅₀ of 50 nM [2]. Medicinal chemistry teams optimizing PI3Kδ inhibitors for immuno‑oncology or inflammatory disease applications should utilize this compound as a core intermediate.

Physicochemical Optimization of Lead Series

Due to its predicted pKa of 2.94 and the low LogP of its ester derivative (–0.36), this acid is suitable for introducing polar, ionizable groups into lead molecules . When a lead series suffers from poor aqueous solubility or high lipophilicity, substituting a halogen or alkyl substituent with the 5‑methylsulfonyl‑2‑carboxylic acid moiety can improve solubility and reduce logD without sacrificing target engagement.

Efficient Amide Library Synthesis

The carboxylic acid functional handle enables rapid, one‑step amide bond formation using standard coupling reagents [3]. Compared to the bromo analog 2‑bromo‑5‑(methylsulfonyl)pyridine, this acid reduces the number of synthetic steps and eliminates the need for palladium catalysis, making it the superior choice for parallel synthesis or large‑scale amide library production [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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